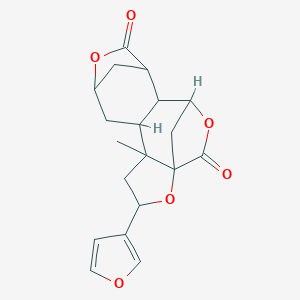
Diosbulbin B
Descripción general
Descripción
Synthesis Analysis
The synthesis of Diosbulbin B involves metabolic activation, which is required for DB-induced liver injury . Protein covalent binding of an electrophilic reactive intermediate of DB is considered to be one of the key mechanisms of cytotoxicity . Cysteine (Cys) and lysine (Lys) residues were found to react with the reactive intermediate to form three types of protein modification, including Cys adduction, Schiff’s base, and Cys/Lys crosslink .Molecular Structure Analysis
The molecular structure of Diosbulbin B is represented by the formula C19H20O6 . The molecular weight of Diosbulbin B is 344.36 . The chemical name of Diosbulbin B is (2R,6S,6aS,7R,10R,11aR,11bS)-2-(furan-3-yl)-11b-methylhexahydro-1H-3a,6:7,10-dimethanofuro[2,3-c]oxepino[4,5-e]oxepine-4,8(2H,6H)-dione .Chemical Reactions Analysis
Diosbulbin B undergoes a series of chemical reactions in the body. It is metabolically activated to form a reactive intermediate that binds covalently to proteins . This protein covalent binding is considered to be one of the key mechanisms of DB’s cytotoxicity . The levels of hepatic protein adductions were found to be proportional to the severity of hepatotoxicity of DB .Physical And Chemical Properties Analysis
Diosbulbin B is a solid substance . It has a solubility of ≥16.1 mg/mL in DMSO . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Mechanism of Hepatotoxicity : DIOB undergoes metabolic activation, forming electrophilic intermediates that covalently bind to proteins, leading to hepatotoxicity. Cysteine and lysine residues in proteins react with these intermediates, forming modifications like Cys adduction, Schiff’s base, and Cys/Lys crosslink, which are proportional to the severity of hepatotoxicity (Wang et al., 2017).
Cytochrome P450–Mediated Metabolic Activation : Cytochrome P450 enzymes, particularly CYP3A4, are responsible for the bioactivation of DIOB, producing reactive metabolites that can bind to biomolecules like glutathione and proteins, contributing to its hepatotoxicity (Lin et al., 2014).
Impact on Liver Metabolism : DIOB affects fatty acid and glucose metabolism, disturbs bile acid synthesis and transport, and can cause hyperbilirubinemia. It alters the expression of Cyp3a11 and disrupts the TCA cycle, contributing to hepatotoxicity (Ji et al., 2020).
Protective Effects of Scutellarin : Scutellarin, a compound found in Scutellaria barbata, can protect against DIOB-induced liver injury by attenuating NF-κB-mediated hepatic inflammation and oxidative stress (Niu et al., 2015).
Role in Cancer Therapy : Low-dose DIOB can induce gastric cancer cell death by modulating the miR-7-5p/REGγ axis, suggesting a potential therapeutic application in cancer treatment (Li et al., 2019).
Detection of Protein Adducts : Development of polyclonal antibodies for detecting DIOB-derived protein adducts helps in understanding its hepatotoxic mechanisms (Hu et al., 2018).
Pharmacokinetic Studies : Understanding the pharmacokinetics of DIOB, including gender-related differences, is crucial for evaluating its therapeutic and toxicological profiles (Yang et al., 2013).
Mitochondria-Dependent Apoptosis : DIOB induces mitochondria-dependent apoptosis in hepatocytes, regulated by ROS-mediated autophagy, highlighting the complex interplay between cellular pathways in response to DIOB exposure (Ye et al., 2019).
Safety And Hazards
Diosbulbin B is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Diosbulbin B .
Propiedades
IUPAC Name |
(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANLIISUSNNDX-YHPVUIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diosbulbin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




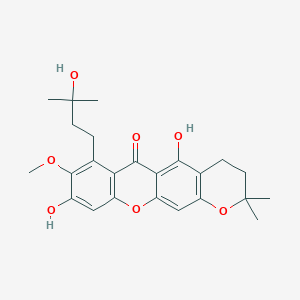
![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)
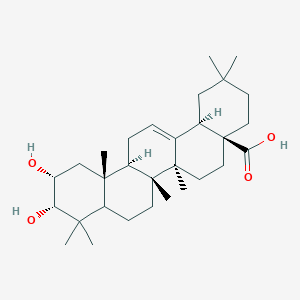
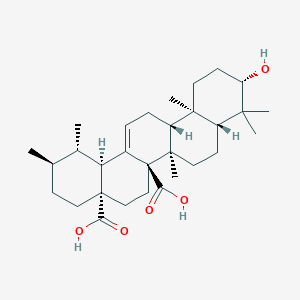
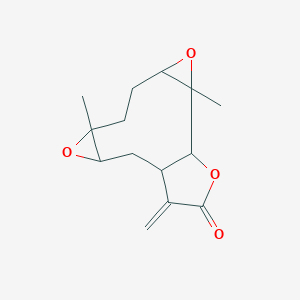


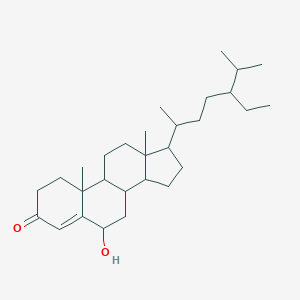
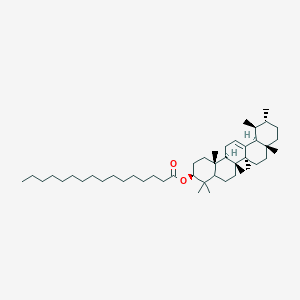
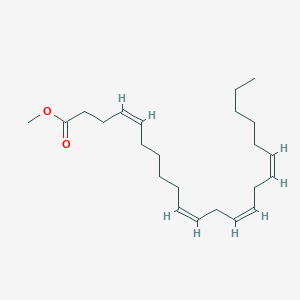

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)
